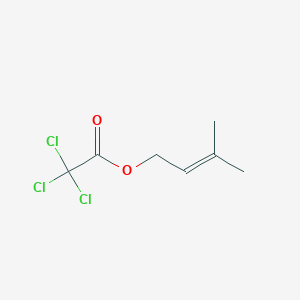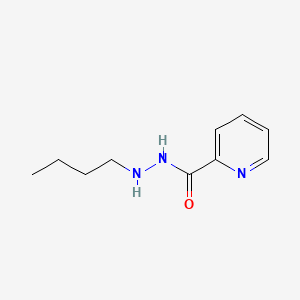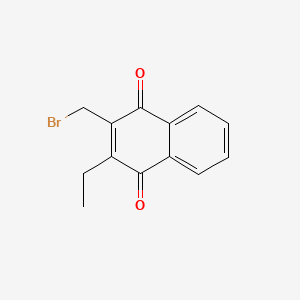
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a bromomethyl group at the second position, an ethyl group at the third position, and two ketone groups at the first and fourth positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione typically involves multi-step reactions. One common method includes the bromination of 3-ethylnaphthalene-1,4-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Naphthoquinones: Formed through substitution reactions.
Hydroquinones: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions with various organic fragments.
科学的研究の応用
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique chemical structure.
Materials Science: Used in the synthesis of materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s quinone structure allows it to participate in redox reactions, potentially affecting cellular redox balance and signaling pathways .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the ethyl and ketone groups, making it less reactive in certain reactions.
3-Ethylnaphthalene-1,4-dione: Lacks the bromomethyl group, limiting its use in substitution reactions.
2-Bromomethyl-1,3-dioxolane: A structurally different compound with distinct reactivity.
Uniqueness
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is unique due to the combination of its bromomethyl, ethyl, and quinone functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
特性
CAS番号 |
104582-11-8 |
|---|---|
分子式 |
C13H11BrO2 |
分子量 |
279.13 g/mol |
IUPAC名 |
2-(bromomethyl)-3-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO2/c1-2-8-11(7-14)13(16)10-6-4-3-5-9(10)12(8)15/h3-6H,2,7H2,1H3 |
InChIキー |
ZQTNAHDOVRPSCK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)

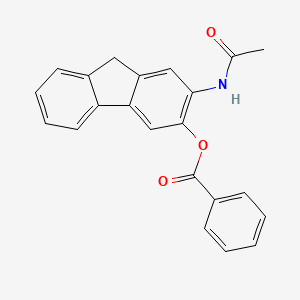
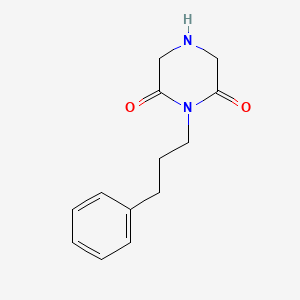

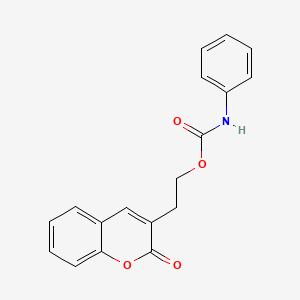
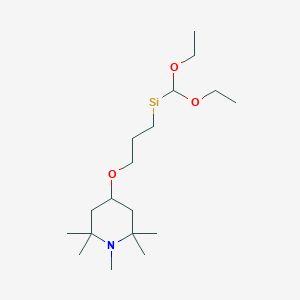
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
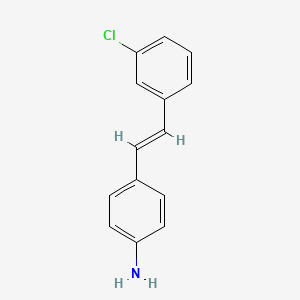
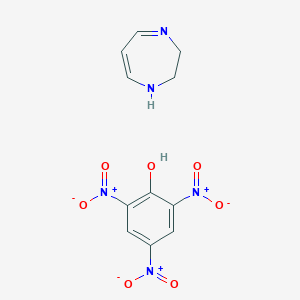
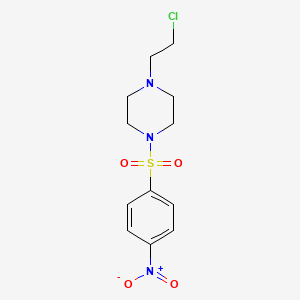
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
